2-(1-Piperazinyl)pyrimidine
Overview
Description
1-(2-Pyrimidinyl)piperazine is a chemical compound and a derivative of piperazine. It is known for its role as a metabolite of buspirone, an anxiolytic drug. This compound acts as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor .
Preparation Methods
1-(2-Pyrimidinyl)piperazine can be synthesized through various methods. One common method involves the condensation reaction of N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions to obtain 1-(2-pyrimidine)-4-Boc-piperazine. This intermediate is then hydrolyzed under acidic conditions to yield 1-(2-pyrimidinyl)piperazine . This method is advantageous for industrial production due to its simplicity, low impurity levels, and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Pyrimidinyl)piperazine undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various electrophiles to form substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.
Scientific Research Applications
1-(2-Pyrimidinyl)piperazine has diverse applications in scientific research:
Mechanism of Action
1-(2-Pyrimidinyl)piperazine exerts its effects primarily by acting as an antagonist of the α2-adrenergic receptor, with a binding affinity (Ki) of 7.3–40 nM. It also acts as a partial agonist of the 5-HT1A receptor, with a Ki of 414 nM and an efficacy (Emax) of 54% . These interactions influence neurotransmission and are relevant to its anxiolytic properties.
Comparison with Similar Compounds
1-(2-Pyrimidinyl)piperazine is unique due to its specific receptor interactions. Similar compounds include:
Buspirone: An anxiolytic drug that metabolizes into 1-(2-Pyrimidinyl)piperazine.
Dasatinib: An anticancer agent with a different primary mechanism but similar structural features.
Eptapirone, Gepirone, Ipsapirone, Piribedil, Revospirone, Tandospirone, Tirilazad, Umespirone, Zalospirone: These compounds share structural similarities and are used for various therapeutic purposes, primarily as anxiolytics.
1-(2-Pyrimidinyl)piperazine stands out due to its specific receptor binding profile and its role as a metabolite of buspirone, contributing to its unique pharmacological properties.
Biological Activity
2-(1-Piperazinyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a piperazine moiety. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anxiolytic agent and antiviral compound. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : 168.21 g/mol
- Structure : The compound features a piperazine ring linked to the 2-position of the pyrimidine ring, contributing to its unique biological properties.
1. Anxiolytic Activity
This compound is recognized as a metabolite of buspirone, an anxiolytic medication. Studies suggest that it may exhibit similar anxiolytic-like effects. For instance, in animal models, increased drinking behavior was observed in the Vogel punished drinking task, indicating potential anxiolytic properties. Further research is needed to elucidate its efficacy in humans.
2. Antiviral Activity
Recent investigations have highlighted the compound's effectiveness against the chikungunya virus (CHIKV). It acts by inhibiting viral capping machinery, demonstrating significant antiviral activity in vitro . The structure-activity relationship studies revealed that modifications on the piperazine or pyrimidine rings could enhance its antiviral potency.
3. Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems by modulating excitatory post-synaptic potentials in the hippocampus. This modulation could have implications for treating neurological disorders, although more comprehensive studies are required to confirm these effects.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- α2-Adrenergic Receptor Antagonism : The compound acts as an antagonist at α2-adrenergic receptors, which may contribute to its anxiolytic effects.
- Inhibition of Viral Enzymes : Its ability to inhibit viral enzymes positions it as a candidate for antiviral drug development .
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs and their unique properties compared to this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(2-Pyrimidinyl)piperazine | Pyrimidine group at position 1 | Antagonist of α2-adrenergic receptors |
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | Methyl substitution on piperazine | Enhanced selectivity in biological assays |
5-Bromo-2-(1-piperazinyl)pyrimidine | Bromination at position 5 | Altered pharmacokinetic properties |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on CHIKV Inhibition : A study demonstrated that derivatives of this compound exhibited potent antiviral activity against CHIKV with selectivity indices greater than 61, emphasizing its therapeutic potential in viral infections .
- Neuropharmacological Assessment : In vivo studies assessed the anxiolytic-like behavior in rodent models, revealing promising results that warrant further exploration in clinical settings.
Properties
IUPAC Name |
2-piperazin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFGEHILMYPTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864967 | |
Record name | 2-(Piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20980-22-7, 125523-53-7 | |
Record name | 1-(2-Pyrimidinyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20980-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Pyrimidinyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020980227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kampirone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125523537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperazin-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-PYRIMIDINYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B5B38F56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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